(+)-beta-Cedrene

Catalog No.
S636233
CAS No.
546-28-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-beta-Cedrene

CAS Number

546-28-1

Product Name

(+)-beta-Cedrene

IUPAC Name

(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1

InChI Key

DYLPEFGBWGEFBB-OSFYFWSMSA-N

SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C

Synonyms

alpha-cedrene, beta-cedrene, cedrene, cedrone

Canonical SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C

Potential biological activities

Several studies have investigated the potential biological activities of beta-cedrene, although more research is necessary to fully understand its effects and mechanisms of action.

  • Antimicrobial activity

    Some studies suggest that beta-cedrene may have antimicrobial properties against certain bacteria and fungi. For instance, a study published in the journal "Natural Product Communications" found that beta-cedrene exhibited antifungal activity against Candida albicans, a fungus commonly associated with candidiasis infections [].

  • Anti-inflammatory activity

    Other studies have explored the potential anti-inflammatory properties of beta-cedrene. For example, a study published in the journal "Inflammation Research" found that beta-cedrene reduced the production of inflammatory mediators in immune cells.

Additional areas of research

In addition to the potential biological activities mentioned above, beta-cedrene is also being investigated in other areas of scientific research, such as:

  • Insect repellency

    Studies suggest that beta-cedrene may have insect repellent properties [].

  • Flavoring agent

    Beta-cedrene is sometimes used as a flavoring agent in food and beverages due to its woody and citrusy aroma [].

(+)-beta-Cedrene is a naturally occurring sesquiterpene, primarily found in the essential oil of cedar trees. It belongs to the class of organic compounds known as cedrane and isocedrane sesquiterpenoids, characterized by a structure based on the cedrane skeleton. Specifically, (+)-beta-Cedrene has a tricyclic structure, which can be described as 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene. The compound is known for its distinct aroma and is one of the two isomers of cedrene, the other being (-)-alpha-cedrene, which differs in the position of a double bond within the molecular structure .

While beta-cedrene is used in fragrances due to its pleasant aroma, research on its biological mechanism of action is ongoing. Some studies suggest potential anti-inflammatory, antiseptic, and diuretic properties []. However, the specific mechanisms underlying these effects require further investigation.

The chemical behavior of (+)-beta-Cedrene is influenced by its structural features, allowing it to participate in various reactions typical for sesquiterpenes. Notably, it can undergo cyclization reactions and rearrangements. For example, formal total syntheses have been achieved using intramolecular cyclization techniques such as the Pauson-Khand reaction, which facilitates the construction of complex cyclic structures from simpler precursors . Additionally, metal-promoted cycloaddition reactions have also been employed to synthesize (+)-beta-Cedrene through oxidative ring contractions .

Several synthetic approaches have been developed for the preparation of (+)-beta-Cedrene:

  • Intramolecular Khand Cyclization: This method involves assembling the cedrene carbon skeleton from a simple monocyclic precursor via high-yield cyclization reactions .
  • Pauson-Khand Reaction: A highly effective method that utilizes metal catalysts to facilitate cycloaddition reactions leading to the formation of cedrene from suitable precursors .
  • Photochemical Methods: Some synthetic routes employ photo

(+)-beta-Cedrene finds applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.
  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
  • Agriculture: Its insect-repelling properties make it useful in developing natural pesticides and repellents .

Several compounds share structural similarities with (+)-beta-Cedrene, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
(-)-alpha-CedreneSesquiterpeneDifferent double bond position; found in cedar oil
CedrolMonoterpeneKnown for calming effects; used in aromatherapy
IsocedraneSesquiterpeneRearranged form of cedrane; different biological activity
Germacrene DSesquiterpeneExhibits anti-inflammatory properties

The uniqueness of (+)-beta-Cedrene lies in its specific arrangement of carbon atoms and functional groups that dictate its distinct aroma and biological activities compared to these similar compounds.

XLogP3

4.9

UNII

6QL7ERD5Q1

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 109 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 105 of 214 companies with hazard statement code(s):;
H304 (64.76%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (68.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

546-28-1

Wikipedia

(+)-beta-cedrene

General Manufacturing Information

1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)-: ACTIVE

Dates

Modify: 2023-08-15
Pronin et al. Synthesis of highly strained terpenes by non-stop tail-to-head polycyclization. Nature Chemistry, doi: 10.1038/nchem.1458, published online 23 September 2012 http://www.nature.com/nchem

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